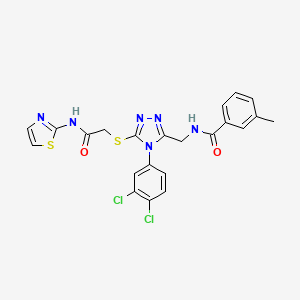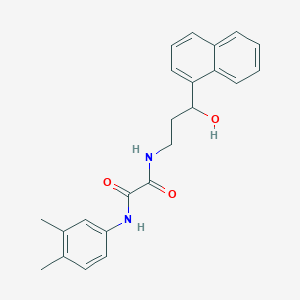
N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide, also known as DPN, is a synthetic compound that has been used in scientific research to study the functions of estrogen receptors. DPN is a selective agonist for estrogen receptor beta (ERβ), which plays a crucial role in various physiological processes such as bone metabolism, cardiovascular function, and the immune system.
Applications De Recherche Scientifique
Genotoxic Potential of Naphthalene Derivatives
Research has explored the genotoxic potential of naphthalene derivatives, including substances structurally related to N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide. 1,4-Naphthoquinone, a naphthalene derivative, has been extensively studied for its genotoxicity. The substance did not induce gene mutations in bacteria or mammalian cells in vitro, with predominantly negative Ames tests. However, evidence of clastogenic response was observed in vitro, suggesting an in vitro only effect due to ROS generation. Healthy mammalian tissues, with efficient antioxidant defense mechanisms, were not genotoxic in vivo, indicating a selective toxicity profile that could inform safety assessments and therapeutic applications of related compounds (Fowler, Meurer, Honarvar, & Kirkland, 2018).
Medicinal Applications of Naphthalimide Derivatives
Naphthalimide compounds, sharing a structural framework with the chemical , exhibit a wide range of medicinal applications. These compounds have shown potential as anticancer agents, with some entering clinical trials. Their ability to interact with biological cations, anions, and macromolecules makes them promising for treatment of various diseases, including bacterial, fungal, and viral infections, as well as inflammatory and depressive disorders. Naphthalimide derivatives also serve as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their versatility in medicinal chemistry and diagnostic applications (Gong, Addla, Lv, & Zhou, 2016).
Quinoxaline Derivatives for Biomedical Applications
Quinoxaline and its derivatives, structurally related to the compound of interest, are recognized for their significant biomedical applications. Modifications of the quinoxaline structure have led to a variety of antimicrobial activities and treatments for chronic and metabolic diseases. This demonstrates the potential of structurally related compounds for developing new therapeutic agents (Pereira, Pessoa, Cordeiro, Fernandes, Prudêncio, Noronha, & Vieira, 2015).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, including those derived from naphthalene, have been studied for their potential to measure amyloid in vivo in Alzheimer's disease patients. This research area is crucial for early detection and evaluation of antiamyloid therapies, illustrating the importance of naphthalene derivatives in neurological research and their potential therapeutic applications (Nordberg, 2007).
Propriétés
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-15-10-11-18(14-16(15)2)25-23(28)22(27)24-13-12-21(26)20-9-5-7-17-6-3-4-8-19(17)20/h3-11,14,21,26H,12-13H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOZWAXXCRQCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



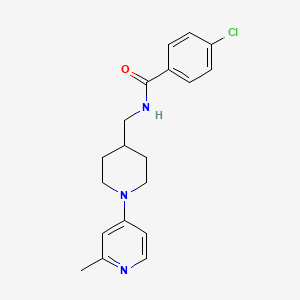
![ethyl 1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2917620.png)
![9-Chloro-2-(furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2917621.png)

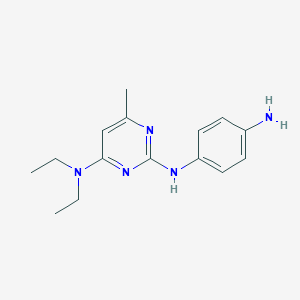
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2917625.png)
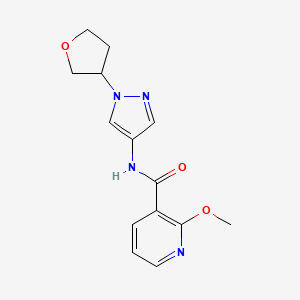
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2917630.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2917632.png)
![(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2917633.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea](/img/structure/B2917636.png)
